molecular formula C33H32N6O4 B1451000 H-Trp-Trp-Trp-OH CAS No. 59005-82-2

H-Trp-Trp-Trp-OH

Cat. No. B1451000
CAS RN: 59005-82-2
M. Wt: 576.6 g/mol
InChI Key: KRCAKIVDAFTTGJ-ARVREXMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“H-Trp-Trp-Trp-OH”, also known as Tritryptophan or WWW, is a highly hydrophobic tripeptide . It is used as a model in phase distribution studies . This tripeptide consists of tryptophan and has antibacterial activity . It is a protonated tripeptide that has hydrophobic properties and is highly soluble in water, but not in organic solvents .


Molecular Structure Analysis

The molecular weight of “H-Trp-Trp-Trp-OH” is 576.66 and its chemical formula is C₃₃H₃₂N₆O₄ . It is a small and water-soluble tripeptide composed of three tryptophan residues. Due to its high content of tryptophan residues, “H-Trp-Trp-Trp-OH” absorbs strongly at around 280 nm in UV-Vis spectroscopy.


Physical And Chemical Properties Analysis

“H-Trp-Trp-Trp-OH” is a highly hydrophobic tripeptide . It is highly soluble in water, but not in organic solvents . The protonation of the amino acid residues in “H-Trp-Trp-Trp-OH” has been shown to be pH dependent .

Scientific Research Applications

Protein Research

“H-Trp-Trp-Trp-OH” is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins . These kits, mixture solutions, and collagen matrices fulfill a myriad of essential laboratory functions for developing relationships between proteins and other cellular components .

Drug Development

In the field of drug development, “H-Trp-Trp-Trp-OH” can be used as a chemotherapeutic agent in cancer treatment. It has potential implications in various fields of research and industry, including drug development.

Food and Nutrition

“H-Trp-Trp-Trp-OH” also has potential applications in the field of food and nutrition. It could be used in the development of nutritional supplements or functional foods, although more research is needed in this area.

Cosmetics

This compound could also be used in the cosmetics industry. For example, it could be incorporated into skincare products due to its potential antioxidant properties.

Materials Science

“H-Trp-Trp-Trp-OH” could also have applications in materials science. It could be used in the development of new materials with unique properties.

Bioactivity and Structure Analysis

“H-Trp-Trp-Trp-OH” can be used in bioactivity and structure analysis . This involves studying the biological activities of this compound and how its structure relates to its function .

ELISA

“H-Trp-Trp-Trp-OH” can be used in ELISA (Enzyme-Linked Immunosorbent Assay), a common laboratory technique used to measure the concentration of substances such as peptides, proteins, antibodies, and hormones in biological samples .

SDS-PAGE

Finally, “H-Trp-Trp-Trp-OH” can be used in SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis), a technique used to separate proteins based on their molecular weight .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCAKIVDAFTTGJ-ARVREXMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80658740
Record name L-Tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Trp-Trp-Trp-OH

CAS RN

59005-82-2
Record name L-Tryptophyl-L-tryptophyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80658740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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